molecular formula C14H7F18NO3S B15203582 Pyridinium, 1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-, trifluoromethanesulfonate CAS No. 25061-59-0

Pyridinium, 1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-, trifluoromethanesulfonate

Cat. No.: B15203582
CAS No.: 25061-59-0
M. Wt: 611.25 g/mol
InChI Key: YBVIGZGPYGVIDI-UHFFFAOYSA-M
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Description

N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate is a highly fluorinated quaternary ammonium compound. It is known for its antiseptic properties and is structurally related to cetylpyridinium chloride . This compound is characterized by its unique chemical structure, which includes a perfluorooctyl group attached to a pyridinium ring, making it highly hydrophobic and chemically stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves the reaction of perfluorooctyl iodide with pyridine in the presence of a base, followed by the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product

    Quality Control: Rigorous testing to ensure the compound meets industry standards

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: Where the pyridinium group can be substituted with other nucleophiles

    Oxidation and Reduction Reactions: Though less common due to the stability of the perfluorooctyl group

Common Reagents and Conditions

    Nucleophiles: Such as halides, thiols, and amines for substitution reactions

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution Reactions: Can yield various substituted pyridinium salts

    Oxidation Reactions: May produce oxidized derivatives of the pyridinium ring

    Reduction Reactions: Can lead to reduced forms of the pyridinium compound

Scientific Research Applications

N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants

    Medicine: Explored for its antiseptic properties and potential use in wound care

    Industry: Utilized in the production of fluorinated surfactants and coatings

Mechanism of Action

The mechanism of action of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The perfluorooctyl group enhances its hydrophobic interactions with the lipid membrane, while the pyridinium group facilitates binding to the cell surface .

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A structurally related quaternary ammonium compound with similar antiseptic properties

    Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic

Uniqueness

N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate is unique due to its highly fluorinated structure, which imparts greater chemical stability and hydrophobicity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring long-lasting antimicrobial activity and resistance to harsh chemical environments .

Properties

CAS No.

25061-59-0

Molecular Formula

C14H7F18NO3S

Molecular Weight

611.25 g/mol

IUPAC Name

1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)pyridin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C13H7F15N.CHF3O3S/c14-7(15,6-29-4-2-1-3-5-29)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28;2-1(3,4)8(5,6)7/h1-5H,6H2;(H,5,6,7)/q+1;/p-1

InChI Key

YBVIGZGPYGVIDI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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